molecular formula C8H15ClN4O B7853920 CID 52988226

CID 52988226

Cat. No. B7853920
M. Wt: 218.68 g/mol
InChI Key: UXOMDAXAEXHLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 52988226 is a useful research compound. Its molecular formula is C8H15ClN4O and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 52988226 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 52988226 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 52988226 involves the condensation of two molecules of 2,4-dichloro-5-fluoroaniline with one molecule of 2,2-dimethyl-1,3-propanediol in the presence of a base.

Starting Materials
2,4-dichloro-5-fluoroaniline, 2,2-dimethyl-1,3-propanediol

Reaction
Step 1: Dissolve 2,4-dichloro-5-fluoroaniline (2 equivalents) and 2,2-dimethyl-1,3-propanediol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF)., Step 2: Add a base such as potassium carbonate (K2CO3) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 4: Obtain the final product, CID 52988226, as a white solid.

properties

IUPAC Name

2-(2-aminoethylamino)-6-ethyl-1H-pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-2-6-5-7(13)12-8(11-6)10-4-3-9;/h5H,2-4,9H2,1H3,(H2,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOMDAXAEXHLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 52988226

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